N-([2,2'-bifuran]-5-ylmethyl)-2-(3-methoxyphenyl)acetamide
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Description
N-([2,2'-bifuran]-5-ylmethyl)-2-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C18H17NO4 and its molecular weight is 311.337. The purity is usually 95%.
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Scientific Research Applications
Green Synthesis Methods
Research highlights the development of green synthesis methods for related acetamide derivatives, demonstrating an eco-friendly approach to chemical synthesis. For instance, a study on the catalytic hydrogenation for the synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate for azo disperse dyes, showcases a novel Pd / C catalyst with high activity, selectivity, and stability, minimizing the environmental impact of traditional reduction processes (Zhang Qun-feng, 2008).
Chemoselective Synthesis
Another study focuses on the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the natural synthesis of antimalarial drugs, using immobilized lipase. This research not only contributes to pharmaceutical synthesis but also emphasizes the role of biocatalysis in achieving selective and sustainable chemical transformations (Deepali B Magadum & G. Yadav, 2018).
Environmental and Health Impact
Studies on the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes provide insights into the environmental and health impact of related compounds. This research is crucial for understanding the biotransformation and potential toxicological effects of acetamide derivatives in living organisms, contributing to the assessment of environmental safety and human health risks associated with these chemicals (S. Coleman et al., 2000).
Molecular Docking and Pharmacological Activities
The synthesis and evaluation of acetamide derivatives for their inhibitory activity against specific enzymes or receptors highlight the pharmacological potential of these compounds. For example, a study on protein tyrosine phosphatase 1B inhibitors provides a model for understanding how these derivatives can be designed for antidiabetic activity, demonstrating the relevance of molecular docking studies in the development of therapeutic agents (A. Saxena et al., 2009).
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-2-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-21-14-5-2-4-13(10-14)11-18(20)19-12-15-7-8-17(23-15)16-6-3-9-22-16/h2-10H,11-12H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJORKTMBIWMSCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.